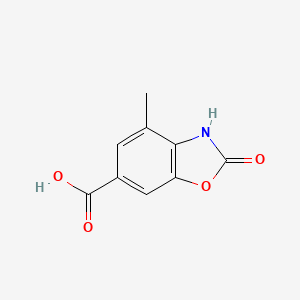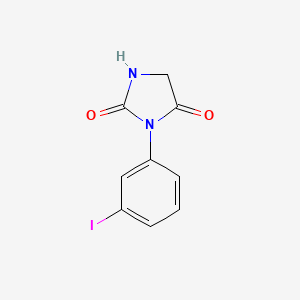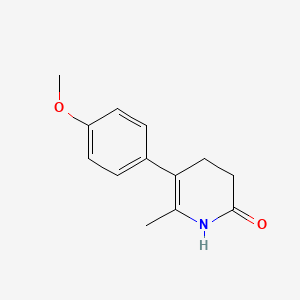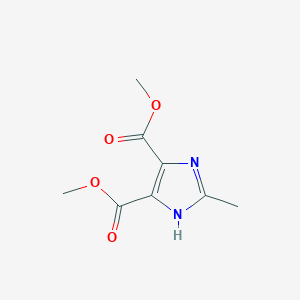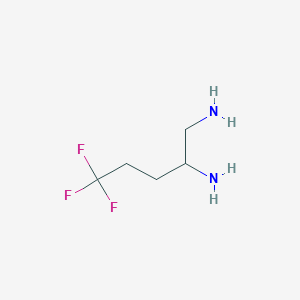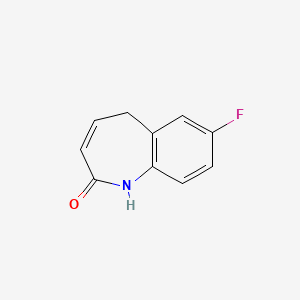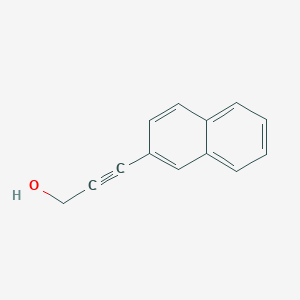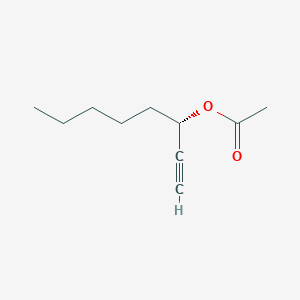
3(S)-Acetyloxy-1-octyne
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3(S)-Acetyloxy-1-octyne is an organic compound characterized by the presence of an acetoxy group attached to an octyne chain
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3(S)-Acetyloxy-1-octyne typically involves the acetylation of (S)-3-hydroxy-1-octyne. This reaction is carried out using acetic anhydride in the presence of a base such as pyridine. The reaction conditions generally include a temperature range of 0-5°C to ensure the selective formation of the acetoxy group.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions: 3(S)-Acetyloxy-1-octyne undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the triple bond into a double or single bond, leading to the formation of alkenes or alkanes.
Substitution: Nucleophilic substitution reactions can replace the acetoxy group with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Catalysts such as palladium on carbon (Pd/C) and hydrogen gas (H₂) are frequently used.
Substitution: Reagents like sodium methoxide (NaOCH₃) or lithium aluminum hydride (LiAlH₄) are employed.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield octynoic acid, while reduction can produce octane derivatives.
Scientific Research Applications
3(S)-Acetyloxy-1-octyne has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and is used in studying reaction mechanisms.
Biology: The compound is utilized in biochemical assays to investigate enzyme activities and metabolic pathways.
Medicine: Research explores its potential as a precursor for pharmaceuticals and its role in drug development.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which 3(S)-Acetyloxy-1-octyne exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The acetoxy group can undergo hydrolysis, releasing acetic acid and the corresponding alcohol, which can then participate in further biochemical reactions. The pathways involved include enzymatic catalysis and receptor binding, influencing various biological processes.
Comparison with Similar Compounds
®-3-Acetoxy-1-octyne: The enantiomer of 3(S)-Acetyloxy-1-octyne, differing in its stereochemistry.
3-Hydroxy-1-octyne: The precursor in the synthesis of this compound.
3-Acetoxy-1-hexyne: A shorter-chain analog with similar functional groups.
Uniqueness: this compound is unique due to its specific stereochemistry, which can influence its reactivity and interaction with biological molecules. This stereochemical specificity can lead to different biological activities and applications compared to its analogs.
Properties
Molecular Formula |
C10H16O2 |
|---|---|
Molecular Weight |
168.23 g/mol |
IUPAC Name |
[(3S)-oct-1-yn-3-yl] acetate |
InChI |
InChI=1S/C10H16O2/c1-4-6-7-8-10(5-2)12-9(3)11/h2,10H,4,6-8H2,1,3H3/t10-/m1/s1 |
InChI Key |
IKEZOEYIWYOVCD-SNVBAGLBSA-N |
Isomeric SMILES |
CCCCC[C@@H](C#C)OC(=O)C |
Canonical SMILES |
CCCCCC(C#C)OC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


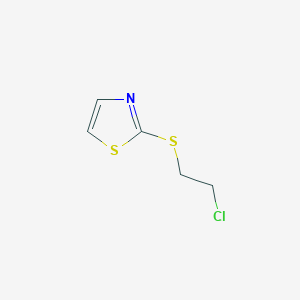
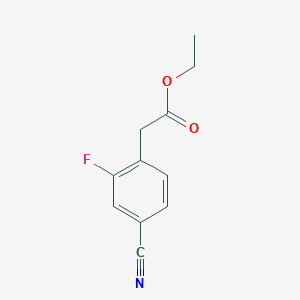
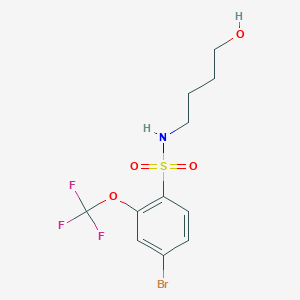
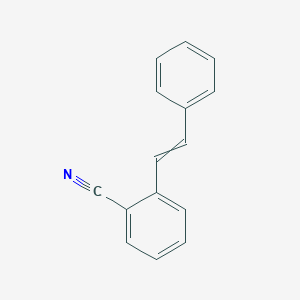

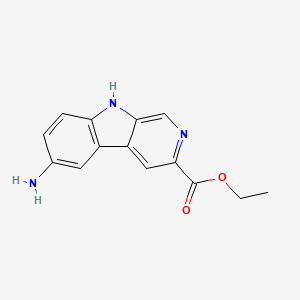
![2-[4-(Oxan-4-yl)phenoxy]propanoic acid](/img/structure/B8538134.png)
